

# The Structure and Activity of A86: A Potent Casein Kinase 1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Casein Kinase inhibitor A86 |           |
| Cat. No.:            | B1576201                    | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Casein Kinase  $1\alpha$  (CK1 $\alpha$ ) is a serine/threonine kinase implicated in various cellular processes, including the regulation of Wnt/ $\beta$ -catenin and p53 signaling pathways. Its dysregulation has been linked to the pathogenesis of several diseases, notably acute myeloid leukemia (AML). A86 is a potent and orally active small molecule inhibitor of CK1 $\alpha$ , demonstrating significant anti-leukemic properties. This technical guide provides a comprehensive overview of the chemical structure of A86, its mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

#### **Core Structure of Casein Kinase Inhibitor A86**

The **Casein Kinase inhibitor A86** is a complex heterocyclic molecule with the systematic IUPAC name (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine. Its chemical structure is characterized by a central fluorinated pyrimidine ring, substituted with a pyrazole moiety and a cyclohexane diamine.

Chemical and Physical Properties



| Property          | Value                    |  |
|-------------------|--------------------------|--|
| CAS Number        | 2079069-01-3             |  |
| Molecular Formula | C18H25FN6                |  |
| Molecular Weight  | 344.43 g/mol             |  |
| Appearance        | White to off-white solid |  |
| Solubility        | Soluble in DMSO          |  |

## **Mechanism of Action and Signaling Pathways**

A86 is a potent inhibitor of Casein Kinase  $1\alpha$  (CK1 $\alpha$ ) and also shows inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the inhibition of CK1 $\alpha$  by A86 has significant downstream effects on key signaling pathways that regulate cell survival and proliferation.

#### **Inhibition of the Wnt/β-catenin Pathway**

CK1 $\alpha$  is a key negative regulator of the canonical Wnt/ $\beta$ -catenin signaling pathway. It participates in the "destruction complex" that phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1 $\alpha$ , A86 can lead to the stabilization and accumulation of  $\beta$ -catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.





Click to download full resolution via product page

**Caption:** A86 inhibits  $CK1\alpha$ , a negative regulator of the Wnt/ $\beta$ -catenin pathway.

### **Activation of the p53 Pathway**



In addition to its role in the Wnt pathway, CK1 $\alpha$  has been shown to be a negative regulator of the tumor suppressor p53. CK1 $\alpha$  can interact with and phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting CK1 $\alpha$ , A86 can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.



Click to download full resolution via product page

Caption: A86-mediated inhibition of CK1 $\alpha$  leads to p53 stabilization and apoptosis.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the **Casein Kinase inhibitor A86**.

Table 1: In Vitro Inhibitory Activity



| Target | IC50 (nM) |
|--------|-----------|
| CK1α   | 17        |
| CDK7   | -         |
| CDK9   | -         |

Table 2: In Vivo Pharmacokinetics in Mice (20 mg/kg, oral)

| Parameter                     | Value     | Unit     |
|-------------------------------|-----------|----------|
| T <sub>max</sub>              | 0.2 - 0.5 | hr       |
| Cmax                          | 1115      | ng/mL    |
| T <sub>1</sub> / <sub>2</sub> | 4.3       | hr       |
| AUC                           | 2606      | ng*hr/mL |

# Experimental Protocols Synthesis of A86

The synthesis of (1r,4r)-N1-(4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine (A86) can be achieved through a multi-step synthetic route, likely involving key cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions to form the pyrazole-pyrimidine core, followed by amination.



Click to download full resolution via product page



• To cite this document: BenchChem. [The Structure and Activity of A86: A Potent Casein Kinase 1α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576201#structure-of-casein-kinase-inhibitor-a86]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com